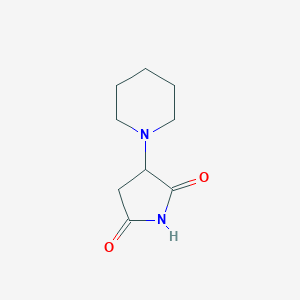

3-Piperidin-1-ylpyrrolidine-2,5-dione

Description

Significance of Pyrrolidine-2,5-dione Scaffolds in Contemporary Organic Chemistry

The pyrrolidine-2,5-dione nucleus, also known as the succinimide (B58015) ring, is a five-membered heterocyclic motif that is a cornerstone in organic and medicinal chemistry. researchgate.net Its prevalence stems from a combination of factors including its relative ease of synthesis and its ability to serve as a versatile scaffold for the introduction of various functional groups. This structural unit is a key component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov

Notably, the pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov The archetypal anti-epileptic drug ethosuximide (B1671622) is a prime example of a clinically successful therapeutic agent built around this scaffold. The imide functionality within the ring is crucial for its biological activity, often participating in hydrogen bonding interactions with biological targets. researchgate.net Beyond its role in neurology, derivatives of pyrrolidine-2,5-dione have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ebi.ac.ukresearchgate.net

Role of Piperidine (B6355638) Derivatives as Core Structures in Heterocyclic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.gov Its conformational flexibility, allowing it to adopt well-defined chair and boat conformations, plays a critical role in the stereospecific interactions with biological macromolecules. The nitrogen atom within the piperidine ring can be readily functionalized, providing a convenient handle for modulating the physicochemical properties and biological activity of the parent molecule.

The significance of piperidine derivatives in drug discovery is vast, with this core structure being present in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines. The incorporation of a piperidine ring can enhance a molecule's solubility, basicity, and ability to cross biological membranes, all of which are critical pharmacokinetic parameters. The versatility of piperidine as a synthetic building block has led to the development of a vast library of derivatives with diverse pharmacological profiles.

Research Trajectory and Current Focus on 3-Piperidin-1-ylpyrrolidine-2,5-dione and its Analogues

While direct and extensive research on the parent compound, this compound, is limited, the scientific literature reveals a significant and growing interest in its analogues. The research trajectory indicates a strategic focus on exploring the chemical space around this core structure by introducing a variety of substituents on both the piperidine and the pyrrolidine-2,5-dione rings. This approach allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

The primary areas of investigation for these analogues have been in the fields of anticonvulsant and anticancer therapies. Researchers have synthesized and evaluated numerous derivatives, leading to the identification of compounds with potent biological activity. For instance, the anticonvulsant properties of various N-substituted piperidinyl-succinimides have been assessed in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Similarly, the cytotoxic effects of other analogues have been determined against various cancer cell lines, with IC50 values indicating their potential as anticancer agents. researchgate.net

The current focus of research remains on the synthesis of novel derivatives with improved efficacy and safety profiles. This includes the exploration of different substitution patterns, the introduction of chiral centers to study stereospecific interactions, and the use of computational modeling to guide the design of more potent and selective compounds. The collective findings from the study of these analogues continue to underscore the potential of the this compound scaffold as a valuable template for the development of new therapeutic agents.

Interactive Data Table: Physicochemical Properties of Selected Analogues

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Analogue A | C17H21ClN2O2 | 320.81 | 124-126 | ijapbc.com |

| Analogue B | C30H20ClN5O4 | 553.97 | >300 | ijapbc.com |

| Analogue C | C16H18N2O2 | 270.33 | 158-160 | rdd.edu.iq |

| Analogue D | C18H23N3O | 297.40 | 194-196 | rdd.edu.iq |

Detailed Research Findings on Analogues

Synthesis of Analogues

The synthesis of analogues of this compound often involves multi-step reaction sequences. A common strategy involves the initial formation of a substituted pyrrolidine-2,5-dione, followed by the introduction of the piperidine moiety. For example, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione can be prepared by reacting succinic acid with thionyl chloride to form succinyl chloride, which is then refluxed with m-chloroaniline. ijapbc.com This intermediate can then undergo further reactions, such as condensation with aldehydes in the presence of piperidine, to yield more complex derivatives. ijapbc.com Another approach involves the Michael addition of ketones to N-substituted maleimides, which has been utilized to synthesize a variety of pyrrolidine-2,5-dione derivatives. nih.gov

Anticonvulsant Activity of Analogues

A significant body of research has focused on the anticonvulsant properties of piperidinyl-pyrrolidine-2,5-dione derivatives. These compounds have been evaluated in established animal models of epilepsy. For instance, a series of 1H-isoindole-1,3(2H)-diones, which are structurally related to pyrrolidine-2,5-diones, were synthesized and tested. nih.gov Several of these compounds demonstrated protection in both the MES and scPTZ seizure tests in mice. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the imide fragment plays a crucial role in the anticonvulsant activity. nih.gov For example, 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione was found to be active in the 6-Hz psychomotor seizure model, which is indicative of potential efficacy against therapy-resistant epilepsy. nih.gov

Anticancer Activity of Analogues

The anticancer potential of pyrrolidine (B122466) derivatives has also been a fertile area of investigation. A study on polysubstituted pyrrolidines reported compounds with potent antiproliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Specifically, derivatives with trifluoromethyl substituents on the phenyl rings showed strong inhibitory activity. researchgate.net Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives and identified compounds with selective cytotoxicity against prostate cancer and melanoma cell lines, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-6-7(9(13)10-8)11-4-2-1-3-5-11/h7H,1-6H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMHFEIQLBPVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformation Pathways of 3 Piperidin 1 Ylpyrrolidine 2,5 Dione

Strategic Approaches for the Pyrrolidine-2,5-dione Core Synthesis

The pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is a key structural motif in a variety of biologically active compounds. Its synthesis can be achieved through several strategic approaches, primarily involving cyclization and condensation reactions.

Cyclization Reactions for Imide Formation

A prevalent method for the synthesis of the pyrrolidine-2,5-dione core is the cyclization of amic acids, which are typically formed from the reaction of a primary amine with a cyclic anhydride (B1165640) like maleic or succinic anhydride. researchgate.net This two-step process begins with the nucleophilic attack of the amine on the anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate amic acid.

The subsequent step involves the dehydration and cyclization of the amic acid to form the imide ring. This transformation can be promoted by heating or by using dehydrating agents such as acetic anhydride or thionyl chloride. researchgate.net The mechanism of this cyclization involves the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group, followed by the elimination of a water molecule. Microwave irradiation has also been employed to promote the synthesis of cyclic imides from amic acids, often leading to shorter reaction times and higher yields. researchgate.net

A general representation of this two-step synthesis is depicted below:

| Step | Reactants | Intermediate/Product | Conditions |

| 1 | Primary Amine + Cyclic Anhydride | Amic Acid | Room Temperature or mild heating |

| 2 | Amic Acid | Pyrrolidine-2,5-dione | Heating, Dehydrating agents (e.g., Acetic Anhydride, Thionyl Chloride) |

Condensation Reactions Utilizing Precursors

Condensation reactions provide another versatile route to the pyrrolidine-2,5-dione core. One such approach involves the reaction of maleic anhydride with an aromatic amine, which leads to the formation of a (Z)-4-oxo-4-(arylamino)but-2-enoic acid. Subsequent treatment of this intermediate with a reagent like thionyl chloride under reflux conditions induces a ring-closing reaction to yield a 3-chloro-N-aryl pyrrolidine-2,5-dione. researchgate.net This method is particularly useful for generating precursors for further functionalization at the 3-position of the succinimide ring.

Another notable condensation strategy is the Michael addition of ketones to N-substituted maleimides. ebi.ac.uk This reaction, often catalyzed by an organocatalyst, leads to the formation of 3-substituted pyrrolidine-2,5-diones. The choice of ketone and N-substituted maleimide (B117702) allows for the introduction of various substituents onto the pyrrolidine-2,5-dione scaffold.

Regioselective Introduction of the Piperidine (B6355638) Moiety

The introduction of the piperidine group at the 3-position of the pyrrolidine-2,5-dione ring requires a regioselective approach. Several synthetic strategies can be employed to achieve this transformation, including nucleophilic substitution, cross-coupling reactions, and stereoselective methods. A highly effective and direct method for this transformation is the aza-Michael addition of piperidine to a maleimide precursor.

A plausible and direct route to 3-piperidin-1-ylpyrrolidine-2,5-dione is the aza-Michael addition of piperidine to maleimide. In this reaction, piperidine acts as a nucleophile and adds to the electron-deficient double bond of the maleimide ring. This reaction is a type of conjugate addition and is often carried out under mild conditions. Piperidine, as a cyclic secondary amine, is known to be a potent nucleophile in aza-Michael reactions. nih.gov The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Product |

| Maleimide | Piperidine | This compound |

Nucleophilic Substitution Reactions at the Pyrrolidine (B122466) Ring

Nucleophilic substitution presents a viable pathway for the introduction of the piperidine moiety. This approach typically involves a pyrrolidine-2,5-dione precursor bearing a suitable leaving group, such as a halogen, at the 3-position. The synthesis of 3-halopyrrolidine-2,5-diones can be achieved through various methods, including the halogenation of succinimide.

Once the 3-halopyrrolidine-2,5-dione is obtained, it can be subjected to a nucleophilic substitution reaction with piperidine. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the carbon atom bearing the halogen and displacing it to form the desired C-N bond. The efficiency of this reaction can be influenced by factors such as the nature of the halogen, the solvent, and the reaction temperature. While direct literature on the reaction of piperidine with 3-halosuccinimides is not abundant, the principles of nucleophilic substitution are well-established for similar systems. rsc.org

Cross-Coupling Methodologies for Carbon-Nitrogen Bond Formation

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction, which typically involves the coupling of an amine with an aryl or vinyl halide or triflate. researchgate.netorganic-chemistry.orgnih.govsemanticscholar.org

In the context of synthesizing this compound, this methodology could be applied by using a 3-halopyrrolidine-2,5-dione as the electrophilic partner and piperidine as the nucleophile. The reaction would be mediated by a palladium catalyst in the presence of a suitable ligand and a base. While this approach is synthetically powerful, its application to the 3-position of a pyrrolidine-2,5-dione ring would require specific optimization of the reaction conditions to achieve good yields and avoid potential side reactions.

Diastereoselective and Enantioselective Synthesis of Piperidine Scaffolds

The synthesis of chiral this compound, where the piperidine ring or the stereocenter at the 3-position of the pyrrolidine ring has a defined stereochemistry, requires the use of diastereoselective or enantioselective methods.

Several strategies have been developed for the enantioselective synthesis of piperidine alkaloids and other substituted piperidines. acs.orgacs.orgnih.govcapes.gov.br These methods often employ chiral auxiliaries, chiral catalysts, or start from chiral precursors to control the stereochemical outcome of the reactions. For instance, phenylglycinol-derived lactams have been used as versatile chiral building blocks for the enantioselective synthesis of a variety of piperidine-containing natural products. researchgate.net

Similarly, diastereoselective approaches to substituted pyrrolidines have been developed, for example, through multicomponent reactions involving optically active precursors. nih.gov A [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides has also been shown to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The principles from these stereoselective syntheses could potentially be adapted to control the stereochemistry of the piperidine moiety or the C-3 position of the pyrrolidine-2,5-dione during the synthesis of the target molecule.

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification of the this compound core allows for the fine-tuning of its physicochemical properties and the introduction of diverse functional groups. These transformations can target the piperidine ring, the succinimide ring, or the substituents attached to them.

The core structure of this compound offers several sites for oxidation and reduction reactions. The piperidine ring, a saturated heterocycle, can undergo oxidation to form various products, including N-oxides or by introducing unsaturation. The succinimide moiety contains two carbonyl groups that are susceptible to reduction.

Reduction of the carbonyl groups in the succinimide ring can lead to the formation of the corresponding hydroxylactams or even the fully reduced pyrrolidine ring. The choice of reducing agent and reaction conditions determines the extent of reduction.

| Reaction Type | Reagent | Potential Product(s) |

| Oxidation of Piperidine N | m-CPBA | 3-(1-Oxidopiperidin-1-yl)pyrrolidine-2,5-dione |

| Reduction of Succinimide C=O | Sodium borohydride | 3-(Piperidin-1-yl)-5-hydroxypyrrolidin-2-one |

| Reduction of Succinimide C=O | Lithium aluminum hydride | 1-(Pyrrolidin-3-yl)piperidine |

This table presents potential reactions based on the general reactivity of piperidine and succinimide moieties.

The compound this compound, in its parent form, does not possess any peripheral aromatic ring systems. Therefore, direct electrophilic or nucleophilic aromatic substitution reactions on the core molecule are not applicable. However, should a derivative of this compound be synthesized to include an aromatic substituent, these reactions would become relevant for further functionalization of that specific moiety. For instance, if a phenyl group were attached to the piperidine or succinimide ring, it could undergo reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, depending on the existing substituents and reaction conditions. Nucleophilic aromatic substitution would be feasible if the attached aromatic ring were sufficiently electron-deficient, for example, through the presence of strong electron-withdrawing groups. libretexts.org

N-alkylation of the succinimide nitrogen atom is a common and effective strategy for introducing a wide variety of substituents, thereby modulating the molecule's properties such as solubility, lipophilicity, and biological activity. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated succinimide anion acts as a nucleophile attacking an alkyl halide or another suitable electrophile. A modified Finkelstein halogen-exchange can be employed to facilitate this N-alkylation by converting a less reactive alkyl chloride to a more reactive alkyl iodide in situ. nih.gov

The choice of the alkylating agent is vast, allowing for the introduction of simple alkyl chains, functionalized alkyl groups, or larger, more complex moieties. Base selection is critical to ensure efficient deprotonation of the succinimide proton without causing unwanted side reactions.

| Base | Alkylating Agent | Potential Product |

| Sodium hydride | Methyl iodide | 1-Methyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione |

| Potassium carbonate | Benzyl bromide | 1-Benzyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione |

| Triethylamine | Ethyl bromoacetate | Ethyl 2-(2,5-dioxo-4-(piperidin-1-yl)pyrrolidin-1-yl)acetate |

This table illustrates potential N-alkylation reactions of the succinimide moiety.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include maximizing yield and purity while minimizing waste and operational complexity.

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing chemical reactions. nih.gov By simultaneously varying multiple reaction parameters, such as temperature, reaction time, stoichiometry of reactants, and catalyst loading, DoE allows for the efficient mapping of the reaction landscape. This approach can identify optimal conditions for maximizing the yield and purity of this compound with fewer experiments compared to traditional one-variable-at-a-time (OVAT) methods. nih.gov A factorial design, for instance, can reveal not only the main effects of each variable but also the interactions between them, leading to a more robust and well-understood process.

The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. A systematic investigation of various solvents with different polarities and properties is crucial. For the synthesis of the core structure, which likely involves the formation of the succinimide ring from a precursor dicarboxylic acid or anhydride and the piperidine-containing amine, the solvent must be able to dissolve the starting materials and facilitate the desired chemical transformation.

The use of a catalyst can be instrumental in accelerating the reaction and improving its efficiency. For the synthesis of N-substituted pyrrolidine-2,5-diones, various catalysts have been explored. For instance, Dawson-type heteropolyacids have been used as efficient and eco-friendly catalysts for the condensation of sulfamides with succinic anhydride. researchgate.net The selection of an appropriate catalyst, whether acidic, basic, or a transition metal complex, will depend on the specific synthetic route employed for this compound. The effect of different catalysts on the synthesis of piperidines has also been a subject of study, with various catalysts being found to be efficient for different synthetic strategies. researchgate.net

| Parameter | Factors to Consider |

| Solvent | Polarity, boiling point, solubility of reactants and products, ease of removal |

| Catalyst | Type (acid, base, metal), loading, activity, selectivity, cost, recyclability |

This table outlines key considerations for solvent and catalyst selection in the synthesis of this compound.

Sustainable Chemistry Principles in this compound Synthesis

The application of sustainable or "green" chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern chemical research and development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. The synthesis of a molecule comprising both a piperidine and a pyrrolidine-2,5-dione moiety can be evaluated and optimized through the lens of green chemistry.

A core concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comprimescholars.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. For instance, addition and cycloaddition reactions are typically highly atom-economical, whereas substitution and elimination reactions tend to be less so due to the generation of stoichiometric byproducts. primescholars.com In a hypothetical synthesis of this compound, prioritizing synthetic steps that maximize the incorporation of atoms from starting materials into the final structure would be a key green consideration.

The choice of solvents and starting materials is another fundamental pillar of sustainable synthesis. Ideally, syntheses should utilize renewable feedstocks, such as those derived from biomass, rather than depleting petrochemical sources. researchgate.netgreenchemistry-toolkit.org For example, platform chemicals derived from carbohydrates or lignin (B12514952) could potentially serve as precursors to the pyrrolidine or piperidine rings. greenchemistry-toolkit.org Furthermore, the principles of green chemistry advocate for the use of safer, environmentally benign solvents, or ideally, the elimination of solvents altogether. mdpi.comnih.gov Water is often considered a green solvent, and solvent-free reaction conditions, such as those achieved through mechanochemistry (grinding), can significantly reduce the environmental footprint of a synthesis. nih.govresearchgate.net

The use of catalysis over stoichiometric reagents is a hallmark of green chemistry. mdpi.com Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, and can often be recovered and reused. For the synthesis of heterocyclic systems like piperidines and pyrrolidines, various catalytic approaches are employed, including heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts (enzymes), which operate under mild conditions with high specificity. researchgate.netnih.gov The development of catalytic routes for the formation of the C-N bond linking the piperidine and pyrrolidine rings would be a significant step towards a more sustainable synthesis of this compound.

By systematically applying these principles—maximizing atom economy, utilizing renewable feedstocks and safer solvents, improving energy efficiency, and employing catalytic methods—the synthesis of this compound can be designed to be more environmentally responsible.

Below is an interactive data table summarizing the application of these sustainable chemistry principles.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Prioritizing addition or cycloaddition reactions over substitution or elimination reactions to minimize byproduct formation. primescholars.comrsc.org |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from biomass-derived platform chemicals instead of petroleum-based starting materials. researchgate.netgreenchemistry-toolkit.org |

| Safer Solvents & Reagents | Employing water or other green solvents, or solvent-free conditions; avoiding toxic and hazardous reagents. mdpi.comnih.gov |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or conducting reactions at ambient temperature to reduce energy consumption. nih.govnih.gov |

| Catalysis | Using catalytic amounts of substances instead of stoichiometric reagents to improve efficiency and reduce waste. This includes biocatalysis, organocatalysis, or heterogeneous catalysis. mdpi.comnih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 3 Piperidin 1 Ylpyrrolidine 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is a primary tool for determining the structure of organic molecules. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

In the analysis of succinimide (B58015) derivatives, the protons on the pyrrolidine-2,5-dione ring exhibit characteristic chemical shifts. For a generic 3-substituted succinimide, the methine proton at the C3 position and the methylene (B1212753) protons at the C4 position would present distinct signals. For instance, in a related compound, 3-phenylpyrrolidine-2,5-dione, the ¹H NMR spectrum in CDCl₃ shows a doublet of doublets for the C3 proton and two doublet of doublets for the diastereotopic C4 protons.

For the piperidine (B6355638) moiety, the protons on the ring would also show characteristic signals. The chemical shifts and coupling patterns of these protons would confirm the presence and substitution pattern of the piperidine ring. The protons on the carbons adjacent to the nitrogen atom typically appear at a lower field due to the deshielding effect of the nitrogen.

Table 1: Representative ¹H NMR Data for a Substituted Succinimide Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C3-H | 4.36 | dd | 8.2, 4.1 |

| C4-Hₐ | 3.18 | dd | 18.2, 8.2 |

| C4-Hₑ | 2.80 | dd | 18.3, 4.2 |

Note: Data presented is for a representative 3-substituted succinimide and not for 3-Piperidin-1-ylpyrrolidine-2,5-dione itself, for which specific experimental data is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different types of carbon atoms.

In this compound derivatives, the carbonyl carbons of the pyrrolidine-2,5-dione ring are particularly characteristic, appearing at low field (typically >170 ppm) due to their deshielded nature. The carbons of the piperidine ring would also have distinct chemical shifts, with the carbons adjacent to the nitrogen atom appearing at a lower field than the other piperidine carbons. The carbon at the point of substitution on the pyrrolidine-2,5-dione ring (C3) would also have a characteristic chemical shift.

Table 2: Representative ¹³C NMR Data for a Substituted Succinimide Derivative

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (C=O) | 174.7 |

| C5 (C=O) | 173.4 |

| C3 | 74.7 |

| C4 | 36.0 |

Note: Data presented is for a representative 3-substituted succinimide and not for this compound itself, for which specific experimental data is not publicly available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of organofluorine compounds. The introduction of a fluorine atom into a this compound derivative, for instance on the piperidine ring, would provide a powerful spectroscopic handle.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorination. Furthermore, the coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable structural information. For example, the magnitude of the coupling constant can help to determine the relative stereochemistry of the fluorine substituent. Studies on fluorinated piperidines have shown that the conformational behavior can be investigated through the analysis of ³J(¹⁹F, ¹H) coupling constants. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a compound, which is a powerful confirmation of its identity.

For a derivative of this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. For example, the synthesis of various pyrrolidine-2,3-dione (B1313883) derivatives has been confirmed using ESI-HRMS to verify the proposed structures. jst-ud.vn

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of complex mixtures, for purity assessment, and for confirming the identity of compounds.

In the context of this compound derivatives, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or impurities. The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, and the resulting fragmentation pattern can serve as a fingerprint for the compound, further confirming its structure. The analysis of cyclic imides and peptides by LC-MS is a well-established technique for both qualitative and quantitative purposes. nwo.nlchromatographytoday.comnih.gov

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for the molecular characterization of this compound and its derivatives. Fourier-Transform Infrared (FT-IR) spectroscopy allows for the identification of key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrrolidine-2,5-dione (succinimide) ring and the piperidine ring.

The most prominent features in the FT-IR spectrum of a pyrrolidine-2,5-dione derivative are the stretching vibrations of the two carbonyl (C=O) groups of the imide functionality. These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹. The asymmetric stretching vibration usually occurs at a higher wavenumber, while the symmetric stretching vibration is observed at a lower wavenumber. The presence of the piperidine ring introduces characteristic C-H stretching vibrations from its methylene groups, typically observed between 2850 and 2950 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the piperidine ring and the succinimide ring are expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

A study on various pyrrolidine-2,5-dione derivatives showed the appearance of a sharp band around 1719-1724 cm⁻¹, which represents the imide carbonyl groups. researchgate.net Another key feature would be the N-H stretching vibration, typically a broad band around 3200 cm⁻¹, which would be absent in N-substituted derivatives. The disappearance of bands related to starting materials, such as the characteristic absorptions of an amino group if the synthesis involved one, would also confirm the formation of the desired product. researchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| C=O (Imide) | 1700 - 1780 | Asymmetric and Symmetric Stretching |

| C-H (Aliphatic) | 2850 - 2950 | Stretching |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores. The pyrrolidine-2,5-dione moiety is the primary chromophore in this compound. Saturated cyclic imides like succinimide typically exhibit weak absorption bands in the UV region corresponding to n → π* transitions of the carbonyl groups. These transitions are often observed at wavelengths below 220 nm.

The piperidine ring, being a saturated heterocycle, does not possess π electrons and therefore is not expected to show significant absorption in the conventional UV-Vis range (200-800 nm). Consequently, the UV-Vis spectrum of this compound is anticipated to be dominated by the electronic transitions of the succinimide ring. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. More polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition. The absence of any significant absorption in the visible region indicates that the compound is colorless.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax | Type of Transition |

|---|

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a versatile technique for the purification of synthetic compounds on a preparative scale. For the isolation of this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to separate compounds based on differences in their polarity.

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of intermediate polarity is typically required to elute the target compound from the silica gel column. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve a retention factor (Rf) in the range of 0.2-0.4 on a corresponding Thin-Layer Chromatography (TLC) plate, which generally translates to good separation on the column. For a relatively polar compound like this compound, a higher proportion of the polar solvent would likely be necessary. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution analytical technique that utilizes columns packed with smaller particles (typically sub-2 µm) to achieve faster separations and greater sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC is an ideal method for assessing the purity of this compound and for quantifying any impurities.

A reversed-phase C18 column is a common choice for the analysis of polar, nitrogen-containing compounds. The mobile phase typically consists of a mixture of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape) and an organic component (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs, likely in the lower UV range for this particular molecule.

Table 4: Representative UPLC Conditions for Purity Assessment

| Parameter | Description |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV at ~210 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is crucial and is determined empirically. A mixture of ethyl acetate and hexane is a common starting point, with the polarity being adjusted by varying the ratio of the two solvents. After development, the plate is visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or ninhydrin, which are effective for visualizing amine-containing compounds. The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) is a characteristic property of a compound in a given TLC system and is used to identify the product and assess its purity relative to the starting materials.

Table 5: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane or Chloroform/Methanol mixtures |

Solid-State Characterization: X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, providing definitive information on atomic and molecular structure, as well as insights into polymorphism. While specific crystallographic data for this compound is not extensively available in the public domain, analysis of the parent pyrrolidine-2,5-dione scaffold and its derivatives offers valuable insights into the expected structural features and potential for polymorphic forms.

The crystal structure of the parent compound, pyrrolidine-2,5-dione (also known as succinimide), has been thoroughly investigated. In its crystalline form, molecules of pyrrolidine-2,5-dione are interconnected by intermolecular N—H⋯O hydrogen bonds, forming distinct structural motifs. nih.govresearchgate.net The non-hydrogen atoms of the pyrrolidine-2,5-dione ring are nearly coplanar. nih.govresearchgate.net This planarity, coupled with the hydrogen bonding capabilities of the imide group, plays a crucial role in the packing of the molecules in the crystal lattice.

The introduction of a piperidinyl group at the 3-position of the pyrrolidine-2,5-dione ring is expected to significantly influence the crystalline structure. The bulky and non-planar piperidine ring, which typically adopts a chair conformation, will introduce steric hindrance that affects the intermolecular packing. researchgate.net This can lead to variations in the crystal system, space group, and unit cell dimensions compared to the unsubstituted parent molecule.

The potential for polymorphism in this compound and its derivatives is significant. Polymorphism, the ability of a compound to exist in more than one crystalline form, arises from different arrangements of the molecules in the crystal lattice. These different forms can exhibit distinct physical properties. Given the conformational flexibility of the piperidine ring and the possibility of different hydrogen-bonding networks, it is plausible that this compound could crystallize in multiple polymorphic forms under different crystallization conditions (e.g., solvent, temperature, and cooling rate).

To illustrate the crystallographic parameters of related structures, the following table summarizes the data for pyrrolidine-2,5-dione and one of its N-substituted derivatives.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Pyrrolidine-2,5-dione | C₄H₅NO₂ | Orthorhombic | Pbca | 7.3661(4) | 9.5504(5) | 12.8501(7) | 90 | 90 | 90 | 904.00(8) | 8 |

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | C₉H₈N₂O₂ | Orthorhombic | Pnma | 12.137(8) | 10.838(6) | 6.831(4) | 90 | 90 | 90 | 898.6(9) | 4 |

Data for Pyrrolidine-2,5-dione sourced from nih.govresearchgate.net. Data for 1-(3-Pyridyl)pyrrolidine-2,5-dione sourced from nih.gov.

Definitive characterization of the crystalline structure and investigation of potential polymorphism in this compound would necessitate single-crystal XRD analysis. Such studies would provide precise atomic coordinates, bond lengths, and bond angles, as well as a detailed understanding of the intermolecular interactions that govern the solid-state packing. Powder XRD could then be employed to identify different polymorphic forms and assess the crystallinity of bulk samples.

Computational Chemistry and Theoretical Modeling of 3 Piperidin 1 Ylpyrrolidine 2,5 Dione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electron Density Distribution and Reactive Site Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Piperidin-1-ylpyrrolidine-2,5-dione, DFT calculations would be instrumental in mapping the electron density distribution across the molecule. This analysis helps in identifying electron-rich and electron-deficient regions, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters that would be calculated include molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. While general principles of DFT are well-established, specific values for these parameters for this compound are not available in the reviewed literature.

Conformational Analysis and Tautomerism Studies

The flexibility of the piperidine (B6355638) and pyrrolidine (B122466) rings in this compound allows for multiple low-energy conformations. Conformational analysis, typically performed using QM methods, would identify the most stable three-dimensional arrangements of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. Furthermore, the pyrrolidine-2,5-dione moiety has the potential for keto-enol tautomerism. QM calculations could determine the relative energies of the tautomers, thereby predicting the predominant form under various conditions. However, specific studies detailing the conformational landscape or tautomeric preferences of this compound have not been found.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions with biological systems and their environment.

Ligand-Target Interaction Dynamics

Should a biological target for this compound be identified, MD simulations would be a key tool to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such studies are vital for rational drug design and for understanding the mechanism of action. At present, there are no published MD simulation studies for this specific compound.

Solvent Environment Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between this compound and solvent molecules (typically water), providing information on solvation energies, hydration shells, and the effect of the solvent on the molecule's conformation. This is important for understanding its solubility and bioavailability. No such specific studies were identified for the title compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated and correlated with the activity. While QSAR studies have been conducted on various classes of piperidine and succinimide (B58015) derivatives, a specific QSAR model for predicting the activity of this compound and its close analogues is not available in the current body of scientific literature.

In Silico Prediction of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the potential reaction pathways of this compound. The succinimide ring, a key feature of the molecule, is known to be susceptible to nucleophilic attack and hydrolysis. rsc.org Computational studies on similar succinimide derivatives have successfully modeled these reactions, providing insights into the formation of aspartate and the reversible isomerization of aspartic acid. rsc.org Such studies typically employ density functional theory (DFT) calculations, for example at the B3LYP/6-31+G* level, to map the potential energy surface of the reaction. rsc.org

For this compound, a primary reaction of interest would be the hydrolysis of the succinimide ring. This process can be modeled by simulating the nucleophilic attack of a water molecule or a hydroxide (B78521) anion on one of the carbonyl carbons of the pyrrolidine-2,5-dione ring. rsc.org Computational methods can predict the geometry of the transition states involved in this process and calculate the associated activation energy barriers.

Table 1: Hypothetical Transition State Geometries for the Hydrolysis of this compound

| Parameter | Transition State 1 (Neutral Hydrolysis) | Transition State 2 (Base-Catalyzed Hydrolysis) |

| Attacking Nucleophile | H₂O | OH⁻ |

| C-O Bond Length (Å) | ~2.1 | ~2.0 |

| C-N Bond Length (Å) | ~1.5 | ~1.5 |

| O-H Bond Length (Å) | ~1.0 | - |

| Imaginary Frequency (cm⁻¹) | Negative Value | Negative Value |

Note: This table presents hypothetical data based on general principles of succinimide hydrolysis modeling, as specific data for this compound is not available.

These calculations can reveal whether the reaction proceeds through a concerted or stepwise mechanism and how the piperidine substituent might influence the reactivity of the succinimide core. Furthermore, the influence of the solvent environment on the reaction mechanism and kinetics can be investigated using continuum solvation models like the IEF-PCM methodology. rsc.org

Molecular Docking Studies for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide valuable insights into its potential interactions with biological targets, such as enzymes or receptors. The piperidine moiety is a common structural feature in many biologically active compounds, and its presence in this molecule suggests the potential for interactions with various protein targets. nih.govnih.gov

In a typical molecular docking workflow, a 3D model of the target protein is used as a receptor, and the 3D structure of this compound (the ligand) is placed into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for different poses of the ligand.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | ASP 145 | Hydrogen Bond (with piperidine NH) |

| LYS 72 | Hydrogen Bond (with carbonyl oxygen) | ||

| PHE 80 | Pi-Pi Stacking (with piperidine ring) | ||

| 2 | -7.9 | GLU 91 | Hydrogen Bond (with carbonyl oxygen) |

| LEU 132 | Hydrophobic Interaction | ||

| 3 | -7.2 | TYR 82 | Hydrogen Bond (with piperidine NH) |

| VAL 65 | Van der Waals Interaction |

Note: This table is for illustrative purposes and does not represent actual experimental data.

The results of molecular docking can help to identify key amino acid residues involved in the binding and the types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective analogs. Computational studies on other piperidine-containing compounds have successfully used molecular docking to decipher their binding modes with targets like the sigma-1 receptor. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, an MEP map would reveal the following key features:

Red Regions (Negative Potential): These areas correspond to regions of high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized around the oxygen atoms of the carbonyl groups in the succinimide ring, indicating their nucleophilic character.

Blue Regions (Positive Potential): These areas represent regions of low electron density and are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen of the piperidine ring would likely exhibit a positive electrostatic potential, making it a potential hydrogen bond donor.

Green Regions (Neutral Potential): These areas represent regions with a relatively neutral electrostatic potential.

Table 3: Predicted Electrostatic Potential Extrema for this compound

| Region | Predicted Electrostatic Potential (arbitrary units) | Chemical Interpretation |

| Carbonyl Oxygen Atoms | Highly Negative | Nucleophilic centers, potential hydrogen bond acceptors |

| Piperidine Nitrogen Hydrogen | Highly Positive | Electrophilic center, potential hydrogen bond donor |

| Piperidine Ring Carbons | Near Neutral | Generally non-polar |

| Succinimide Ring Carbons | Slightly Positive | Electrophilic centers |

Note: The values in this table are qualitative predictions based on the general electronic properties of the constituent functional groups.

The MEP map provides a clear and intuitive picture of the molecule's charge distribution, which is fundamental to understanding its intermolecular interactions and chemical reactivity. This information can guide the prediction of how the molecule will interact with other molecules, including biological macromolecules.

Investigation of Structure Activity Relationships Sar and Molecular Recognition in 3 Piperidin 1 Ylpyrrolidine 2,5 Dione Derivatives

Systematic Variation of Substituents on the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione moiety, also known as a succinimide (B58015) ring, is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its activity is profoundly influenced by the nature of substituents, particularly at the 3-position. nih.gov SAR analysis of various 1,3-disubstituted pyrrolidine-2,5-diones has revealed that both the steric and electronic properties of these substituents are critical determinants of biological activity. nih.gov

Influence of Indole (B1671886) and Azaindole Substituents

The incorporation of indole and azaindole moieties into drug candidates is a widely utilized strategy due to their ability to participate in various biological interactions, including hydrogen bonding and π-stacking. researchgate.net In the context of the pyrrolidine-2,5-dione core, attaching an indole or azaindole group at the 3-position could significantly enhance binding affinity for various biological targets.

Structure-activity relationship studies on related scaffolds, such as 1H-indole-2-carboxamides, have demonstrated that substitutions on the indole ring itself can fine-tune potency. For instance, the presence of small alkyl groups at the C3 position of the indole ring was found to be preferable for activity at the CB1 receptor. nih.gov Furthermore, 7-azaindoles are often explored as bioisosteres of indoles, offering altered physicochemical properties and potentially novel interactions with target proteins. researchgate.net For derivatives of 3-piperidin-1-ylpyrrolidine-2,5-dione, an indole substituent at the 3-position of the succinimide ring would be expected to serve as a key pharmacophoric feature, with its position and substitution pattern being critical for optimizing target engagement.

Impact of Halogenated and Alkoxy Groups

Halogen atoms are frequently introduced into bioactive molecules to modulate their physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity through halogen bonding. Studies on halogenated benzene (B151609) derivatives substituted with piperidine (B6355638) and pyrrolidine (B122466) have shown that the presence and position of halogens can determine antimicrobial activity. nih.gov For example, research on pyrrolidine-2,5-dione derivatives has shown that compounds bearing 3,4-dichlorophenyl substituents exhibit potent anticonvulsant activity. nih.govnih.gov

Alkoxy groups, on the other hand, can act as hydrogen bond acceptors and influence solubility and metabolic profiles. In the discovery of insecticidal compounds featuring a 3-aryl-pyrrolidine-2,4-dione scaffold, N-alkoxy-piperidine moieties were explored, indicating the importance of such functional groups in modulating biological activity. researchgate.net The introduction of halogenated or alkoxy-substituted phenyl rings at the 3-position of the pyrrolidine-2,5-dione core represents a viable strategy for tuning the electronic character and steric bulk of the molecule, thereby impacting its biological potency. For instance, a 3-trifluoromethylphenyl group has been shown to positively affect the anticonvulsant activity in certain pyrrolidine-2,5-dione series. nih.gov

Table 1: Illustrative SAR of 3-Substituted Pyrrolidine-2,5-dione Derivatives for Anticonvulsant Activity Data extrapolated from studies on N-arylpiperazinyl acetamide (B32628) derivatives of pyrrolidine-2,5-dione. nih.gov

Modulations of the Piperidine Moiety and their Effects on Biological Potency

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. nih.gov Modifications to this moiety, including changes to its N-substituent, ring substitution, saturation state, and stereochemistry, can dramatically alter a compound's pharmacological profile. ajchem-a.comthieme-connect.com

Role of Ring Saturation and Aromaticity

The replacement of a saturated piperidine ring with its aromatic counterpart, pyridine (B92270), is a common strategy in medicinal chemistry to probe the importance of the ring's three-dimensional geometry and hydrogen-bonding capacity. The saturated piperidine ring adopts a non-planar chair conformation, allowing substituents to occupy distinct axial and equatorial positions. nih.gov This contrasts with the planar geometry of the pyridine ring. This structural difference impacts how the molecule fits into a binding pocket. Furthermore, the basic nitrogen in piperidine (a secondary or tertiary amine) is a key site for salt formation and hydrogen bonding, a feature that is altered in the less basic pyridine ring. Hydrogenation of a pyridine ring to a piperidine can also significantly change physicochemical properties such as solubility and lipophilicity, which in turn affects the pharmacokinetic profile of a drug candidate. nih.gov

Stereochemical Considerations in Piperidine Conformation

The stereochemistry of substituents on the piperidine ring is a critical factor for biological activity. nih.gov Chiral centers on the piperidine ring can lead to enantiomers or diastereomers with vastly different potencies, selectivities, and metabolic stabilities. thieme-connect.com For instance, SAR studies on a series of aminopiperidine-containing compounds revealed that changing the substitution site on the piperidine ring from the 4-position to the 3-position markedly improved potency. thieme-connect.com

The conformational preference of substituents (axial vs. equatorial) dictates their spatial orientation and ability to interact with target residues. The introduction of chiral piperidine scaffolds is a key strategy to enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. thieme-connect.com Studies on piperidin-4-one derivatives have explicitly shown that the stereochemical arrangement has a significant effect on their antimicrobial and anthelmintic activities. nih.gov Therefore, for any this compound derivative, the specific stereoisomer is expected to be a major determinant of its ultimate biological effect.

Table 2: Influence of N-Substituent on Piperidine Moiety on Monoamine Transporter Affinity Data based on SAR studies of piperidine-based analogues of cocaine. nih.gov

Impact of Linker Length and Branching between Pharmacophores

In the parent this compound structure, the two heterocyclic rings are directly connected via a nitrogen-nitrogen bond. However, in drug design, the introduction of a linker between two key pharmacophoric elements is a common strategy to optimize their spatial orientation and distance for ideal interaction with a biological target.

The characteristics of such a linker—its length, flexibility, and degree of branching—are critical. Increasing the length of a linker can allow the two pharmacophores to bind to pockets that are further apart. However, an overly long or flexible linker can introduce a significant entropic penalty upon binding, which may decrease affinity. Conversely, a rigid linker can pre-organize the pharmacophores into a bioactive conformation, reducing the entropic cost of binding, but may not allow for the necessary conformational adjustments to fit the target site. Documented examples in drug design show that rigidifying a piperidine linker can lead to improvements in metabolic stability or potency. researchgate.net In the context of modifying the this compound scaffold, inserting different alkyl or other functionalized chains between the pyrrolidine nitrogen and the piperidine ring would allow for a systematic exploration of the optimal vector and distance for target engagement.

Identification of Key Pharmacophoric Features for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features for this compound derivatives is essential for designing new compounds with enhanced affinity and selectivity for their biological targets. The core structure of this compound presents several potential interaction points that can contribute to its pharmacophoric profile.

The pyrrolidine-2,5-dione ring itself is a critical component, offering two carbonyl groups that can act as hydrogen bond acceptors. The nitrogen atom of the succinimide ring can also participate in hydrogen bonding, either as a donor or, when substituted, influencing the electronic properties of the carbonyl groups. The five-membered ring provides a rigid scaffold that properly orients the substituents for optimal interaction with a target protein.

The piperidine ring at the 3-position introduces a basic nitrogen atom, which is likely to be protonated at physiological pH. This positive charge can form a crucial ionic interaction or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in the binding pocket of a target protein. The chair conformation of the piperidine ring also introduces specific steric constraints and can be substituted to explore different regions of the binding site.

The spatial relationship between the pyrrolidine-2,5-dione and the piperidine ring is a key determinant of biological activity. The stereochemistry at the 3-position of the pyrrolidine-2,5-dione ring can significantly impact the orientation of the piperidine moiety, leading to different binding modes and potencies between enantiomers.

Based on the analysis of related compounds, a hypothetical pharmacophore model for this compound derivatives could include:

Two hydrogen bond acceptors: corresponding to the carbonyl oxygens of the pyrrolidine-2,5-dione ring.

One hydrogen bond donor/acceptor: the nitrogen atom of the pyrrolidine-2,5-dione ring.

A positively ionizable feature: the nitrogen atom of the piperidine ring.

A hydrophobic/steric feature: the aliphatic backbone of the piperidine and pyrrolidine rings.

Table 1: Potential Pharmacophoric Features of this compound and Their Significance

| Feature | Structural Moiety | Potential Interaction | Significance for Target Binding |

| Hydrogen Bond Acceptor | Carbonyl groups of pyrrolidine-2,5-dione | Hydrogen bonding with amino acid residues (e.g., Ser, Thr, Asn, Gln) | Anchoring the ligand in the binding pocket. |

| Positively Ionizable Center | Nitrogen atom of the piperidine ring | Ionic interactions or strong hydrogen bonds with acidic residues (e.g., Asp, Glu) | Key electrostatic interaction for affinity and selectivity. |

| Hydrophobic Core | Alicyclic rings (piperidine and pyrrolidine) | Van der Waals interactions with hydrophobic pockets | Enhancing binding affinity through favorable non-polar contacts. |

| Stereocenter | C3 of the pyrrolidine-2,5-dione ring | Specific spatial orientation of the piperidine ring | Enantioselective binding and differentiation of activity between stereoisomers. |

Bioisosteric Replacements as a Strategy for Lead Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, pharmacokinetic, and toxicological properties of a lead compound. researchgate.netmagtech.com.cn This involves substituting a functional group with another group that has similar steric, electronic, and physicochemical properties, with the aim of retaining or improving the desired biological activity while mitigating undesirable characteristics. researchgate.netmagtech.com.cn For this compound derivatives, several bioisosteric modifications can be envisioned to optimize their therapeutic profile.

One area for bioisosteric replacement is the piperidine ring . While the basic nitrogen is often crucial for activity, the ring itself can be replaced with other cyclic amines to modulate basicity, lipophilicity, and conformational flexibility. For instance, replacing piperidine with morpholine (B109124) would introduce a heteroatom (oxygen) that can act as a hydrogen bond acceptor while reducing the basicity of the nitrogen atom. A thiomorpholine (B91149) ring could offer similar conformational properties with altered electronic and lipophilic characteristics. Pyrrolidine or azetidine (B1206935) rings could be used to explore the impact of ring size on the spatial positioning of the basic nitrogen.

The pyrrolidine-2,5-dione core can also be a target for bioisosteric modification. For example, one of the carbonyl groups could be replaced with a thiocarbonyl group to alter the hydrogen bonding capacity and electronic distribution of the ring. Alternatively, the succinimide ring could be replaced with other five-membered heterocyclic systems, such as an imidazolidine-2,4-dione (hydantoin) or a thiazolidine-2,4-dione, to introduce different hydrogen bonding patterns and steric properties.

Furthermore, substituents on the piperidine and pyrrolidine-2,5-dione rings can be modified using classical and non-classical bioisosteres. For example, if a substituent on the piperidine ring is found to be important for hydrophobic interactions, it could be replaced with other lipophilic groups of similar size. If a hydrogen bond donor is required at a specific position, a hydroxyl group could be replaced with an amino or a thiol group to fine-tune the interaction strength.

Table 2: Potential Bioisosteric Replacements for Lead Optimization of this compound Derivatives

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Piperidine | Morpholine | Introduce a hydrogen bond acceptor, reduce basicity. | Altered solubility, selectivity, and target interactions. |

| Piperidine | Thiomorpholine | Modify lipophilicity and electronic properties. | Changes in metabolic stability and binding affinity. |

| Piperidine | Pyrrolidine/Azetidine | Alter ring size and conformational flexibility. | Probe the steric requirements of the binding pocket. |

| Carbonyl group (in pyrrolidine-2,5-dione) | Thiocarbonyl group | Modify hydrogen bonding strength and electronic character. | Altered binding affinity and metabolic profile. |

| Pyrrolidine-2,5-dione | Imidazolidine-2,4-dione (Hydantoin) | Introduce an additional hydrogen bond donor. | Enhanced target interactions and potential for new binding modes. |

The systematic application of bioisosteric replacements, guided by the identified pharmacophoric features and structural biology data, is a powerful approach for the rational design of novel this compound derivatives with improved therapeutic properties.

Mechanistic Studies of Biological Activity at the Molecular and Cellular Level for 3 Piperidin 1 Ylpyrrolidine 2,5 Dione Analogues

Enzyme Inhibition Mechanisms

Analogues of 3-piperidin-1-ylpyrrolidine-2,5-dione have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes.

While direct studies on this compound analogues are limited, research on the structurally related pyrrolidine-2,3-dione (B1313883) scaffold provides insights into potential antibacterial mechanisms through the inhibition of Penicillin-Binding Proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall biosynthesis, and their inhibition leads to bacterial cell death.

A study focusing on pyrrolidine-2,3-dione derivatives identified this scaffold as a potential inhibitor of P. aeruginosa PBP3. The investigation revealed that specific structural features, such as a 3-hydroxyl group and a heteroaryl group attached to the nitrogen of the pyrrolidine-2,3-dione ring via a methylene (B1212753) linker, were important for target inhibition. This suggests that the pyrrolidine-dione core can serve as a pharmacophore for PBP3 inhibition, opening an avenue for the development of novel non-β-lactam antibiotics. The mechanism is believed to involve the occupation of the active site of the enzyme, thereby preventing its natural function in peptidoglycan synthesis.

Direct experimental evidence detailing the modulation of GABA-Transaminase (GABA-T) activity by this compound analogues is not extensively available in the current scientific literature. GABA-T is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of GABA-T leads to increased GABA levels in the brain, which can have therapeutic effects in conditions like epilepsy. While some pyrrolidinone derivatives, such as 5-ethenyl-2-pyrrolidinone, have been used as starting materials for the synthesis of GABA-T inhibitors, the specific activity of the this compound scaffold in this context remains an area for future investigation. The structural similarity to GABA could suggest a potential for these compounds to interact with GABA-T, but this hypothesis requires experimental validation.

A significant area of research for pyrrolidine-2,5-dione analogues has been their anti-inflammatory potential through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Dual inhibition is considered a promising strategy for developing safer anti-inflammatory agents.

Studies on N-substituted pyrrolidine-2,5-dione derivatives have demonstrated their potent inhibitory activity against both COX-1/COX-2 and 5-LOX. nih.gov Structural modifications of the pyrrolidine-2,5-dione core have led to the identification of compounds with preferential affinity for COX-2, which is often upregulated at sites of inflammation. For instance, certain disubstituted derivatives have shown IC50 values in the submicromolar to nanomolar ranges for COX-2 inhibition. researchgate.net The mechanism of action is believed to involve the binding of these inhibitors to the active site of the COX and LOX enzymes, thereby preventing the conversion of arachidonic acid to inflammatory mediators.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 13e | COX-2 | 0.98 | 31.5 |

| Compound 78 | COX-2 | 0.051 ± 0.001 | Not Reported |

Receptor Modulation Mechanisms

In addition to enzyme inhibition, analogues of this compound have been shown to modulate the activity of various neurotransmitter receptors, highlighting their potential in treating central nervous system disorders.

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their affinity for serotonin (B10506) (5-HT) receptors, which are important targets in the treatment of depression and other psychiatric disorders. nih.gov Certain analogues have shown high affinity for the 5-HT1A receptor, acting as agonists. For example, compound 4f (3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile) displayed a Ki of 10.0 nM for the 5-HT1A receptor. nih.gov These compounds are often designed as dual-acting agents, also inhibiting the serotonin transporter (SERT). The interaction with these receptors can modulate serotonergic neurotransmission, which is implicated in mood regulation. The specific mechanism, whether agonism or antagonism, depends on the precise chemical structure of the analogue and its interaction with the receptor's binding pocket.

| Compound | Target | Ki (nM) |

|---|---|---|

| 4f | 5-HT1A Receptor | 10.0 |

| SERT | 2.8 |

Analogues of this compound have also been explored for their interactions with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. These receptors are key targets for antipsychotic medications and treatments for Parkinson's disease. The five subtypes of dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D2-like receptors are coupled to Gi/o proteins and their activation inhibits the production of cAMP.

Research on structurally related compounds has shown that modifications to the pyrrolidine-2,5-dione scaffold can lead to ligands with significant affinity for D2 and D3 receptors. The nature of the interaction, whether agonistic or antagonistic, is highly dependent on the substituent groups on the core structure. These interactions can influence dopaminergic signaling pathways, which are crucial for motor control, motivation, and reward.

Modulation of Voltage-Gated Ion Channels (Sodium and Calcium Channels)

The pyrrolidine-2,5-dione scaffold is a core component of numerous compounds investigated for their effects on the central nervous system, particularly for anticonvulsant properties. Mechanistic studies have revealed that a primary mode of action for many of these analogues is the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability.

Research into hybrid anticonvulsants incorporating the pyrrolidine-2,5-dione frame has demonstrated that these molecules can exert significant influence on neuronal voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels. nih.gov This dual interaction is a plausible molecular mechanism underlying their anticonvulsant and, in some cases, antinociceptive activities. nih.gov For instance, certain 1,3-disubstituted pyrrolidine-2,5-diones have been shown to prevent seizures by blocking sodium channels, with some analogues exhibiting a higher affinity for this target than the established antiepileptic drug phenytoin. nih.gov

Further investigations into specific series, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids, have reinforced these findings. The most active compounds from these series were assessed for their influence on ion channels to determine their mechanism of action, with effects on both sodium and calcium channels being identified as key contributors to their biological activity. frontiersin.orgnih.gov This modulation of ion channel function directly impacts the propagation of action potentials and neuronal firing rates, thereby controlling hyperexcitability associated with seizures.

| Compound Class | Target Ion Channel(s) | Observed Effect | Reference |

|---|---|---|---|

| Hybrid Pyrrolidine-2,5-diones | Voltage-sensitive sodium channels (Nav), L-type calcium channels (Cav) | Inhibition/Modulation | nih.gov |

| 1,3-Disubstituted Pyrrolidine-2,5-diones | Sodium channels (Nav) | Channel blocking, seizure prevention | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Hybrids | Sodium and Calcium channels | Modulation contributing to anticonvulsant action | frontiersin.orgnih.gov |

Neurotransmitter Transporter Inhibition